molecular formula C6H12O4 B13063187 Butyl dihydroxyacetate

Butyl dihydroxyacetate

Cat. No.: B13063187
M. Wt: 148.16 g/mol
InChI Key: UUQQVORIGBBIBE-UHFFFAOYSA-N
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Description

Butyl dihydroxyacetate is an organic compound with the molecular formula C6H12O4 It is an ester derived from butanol and dihydroxyacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl dihydroxyacetate can be synthesized through the esterification of butanol with dihydroxyacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

C4H9OH + HOCH2COOHC4H9OCH2COOH + H2O\text{C4H9OH + HOCH2COOH} \rightarrow \text{C4H9OCH2COOH + H2O} C4H9OH + HOCH2COOH→C4H9OCH2COOH + H2O

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acid catalysts to ensure high yields and efficient production. The reaction conditions are optimized to maintain a balance between reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions: Butyl dihydroxyacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butyl glyoxylate.

    Reduction: Reduction of this compound can yield butyl glycolate.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Butyl glyoxylate

    Reduction: Butyl glycolate

    Substitution: Various substituted butyl esters

Scientific Research Applications

Butyl dihydroxyacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed in biological systems.

    Industry: It is used in the production of specialty chemicals, including flavors, fragrances, and solvents.

Mechanism of Action

The mechanism of action of butyl dihydroxyacetate involves its hydrolysis in biological systems to release butanol and dihydroxyacetic acid. The released dihydroxyacetic acid can participate in various metabolic pathways, including glycolysis. The ester linkage in this compound makes it a potential prodrug, where the active compound is released upon hydrolysis.

Comparison with Similar Compounds

    Butyl acetate: An ester derived from butanol and acetic acid, used as a solvent and flavoring agent.

    Butyl glycolate: An ester derived from butanol and glycolic acid, used in cosmetics and personal care products.

    Butyl glyoxylate: An ester derived from butanol and glyoxylic acid, used in organic synthesis.

Uniqueness: Butyl dihydroxyacetate is unique due to the presence of two hydroxyl groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial settings.

Biological Activity

Butyl dihydroxyacetate, a compound derived from dihydroxyacetone, has garnered attention due to its biological activity and potential applications in various fields, including pharmacology and cosmetics. This article explores the biological properties of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its ester functional group and two hydroxyl groups, which contribute to its reactivity and solubility. The molecular structure can be represented as follows:

  • Molecular Formula : C7_{7}H14_{14}O4_{4}
  • Molecular Weight : 174.18 g/mol

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that this compound could effectively scavenge free radicals in vitro, suggesting its potential use in formulations aimed at reducing oxidative damage in skin cells.

2. Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has shown anti-inflammatory effects. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory processes. This property makes it a candidate for therapeutic applications in conditions characterized by inflammation.

3. Skin Penetration and Cosmetic Applications

This compound is also noted for its ability to enhance skin penetration of other compounds. This characteristic is particularly valuable in cosmetic formulations where improved absorption of active ingredients is desired. Its compatibility with various skin types further supports its use in topical products.

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Cosmetic Formulation : A study conducted on a topical formulation containing this compound demonstrated improved hydration and reduced signs of aging in participants after four weeks of application. The formulation was well-tolerated with minimal side effects reported.
  • Pharmaceutical Development : Research into the use of this compound as a carrier for drug delivery systems showed promising results. It was found to enhance the bioavailability of certain therapeutic agents when used as a solvent or carrier in transdermal patches.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Property Observation Reference
Antioxidant ActivityEffective scavenging of free radicals
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines
Skin PenetrationEnhanced absorption of active ingredients
Cosmetic EfficacyImproved skin hydration and reduced aging signs
Drug Delivery PotentialIncreased bioavailability in transdermal systems

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

butyl 2,2-dihydroxyacetate

InChI

InChI=1S/C6H12O4/c1-2-3-4-10-6(9)5(7)8/h5,7-8H,2-4H2,1H3

InChI Key

UUQQVORIGBBIBE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(O)O

Origin of Product

United States

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